molecular formula C13H7F2NO B1418537 4-(3,4-Difluorophenoxy)benzonitrile CAS No. 1092841-52-5

4-(3,4-Difluorophenoxy)benzonitrile

Cat. No. B1418537
M. Wt: 231.2 g/mol
InChI Key: FSYIQHZYGWWBDU-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenoxy)benzonitrile is a chemical compound with the CAS Number: 1092841-52-5 . It has a molecular weight of 231.2 and is typically stored at room temperature . The compound is usually available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,4-Difluorobenzonitrile has been prepared by a halogen-exchange reaction between 3,4-dichlorobenzonitrile and spray-dried potassium fluoride in the presence of tetraphenylphosphonium bromide in refluxing 1,3-dimethylimidazolidine-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, has been studied. It was synthesized from 3,4-difluorobenzonitrile and hydroquinone. The dihedral angle between the two aromatic rings is 70.9 (2)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Difluorophenoxy)benzonitrile include a molecular weight of 231.2 . It is typically stored at room temperature and is usually available in powder form .

Scientific Research Applications

1. Electrolyte Additive for Lithium Ion Batteries

A study by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile, a compound similar to 4-(3,4-Difluorophenoxy)benzonitrile, as a novel electrolyte additive for high voltage lithium-ion batteries. They found that this additive significantly improved the cyclic stability of the battery, highlighting its potential in enhancing battery performance (Huang et al., 2014).

2. Synthesis of Novel Soluble Aromatic Polyesters

Yu, Cai, and Wang (2009) conducted research on the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, involving derivatives of benzonitrile. These polymers exhibited good solubility and thermal stability, suggesting their application in materials science and engineering (Yu, Cai, & Wang, 2009).

3. Corrosion Inhibition for Mild Steel

Research by Chaouiki et al. (2018) on benzonitrile derivatives, including compounds similar to 4-(3,4-Difluorophenoxy)benzonitrile, demonstrated their effectiveness as corrosion inhibitors for mild steel. This study offers insights into the potential industrial applications of these compounds in protecting metals against corrosion (Chaouiki et al., 2018).

properties

IUPAC Name

4-(3,4-difluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYIQHZYGWWBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Difluorophenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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